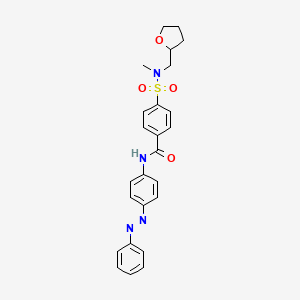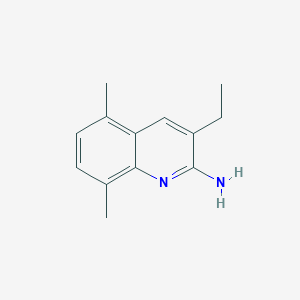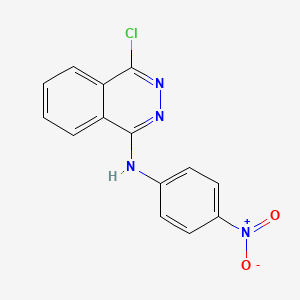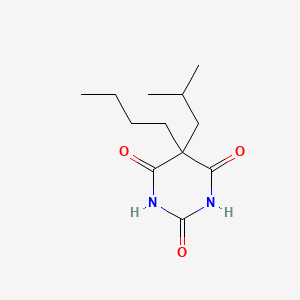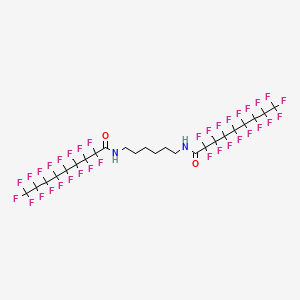
N,N'-bis(Perfluorononanoyl)1,6-hexanediamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine is a chemical compound with the molecular formula C24H16F34N2O2. It is known for its unique structure, which includes two perfluorononanoyl groups attached to a 1,6-hexanediamine backbone.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine typically involves the reaction of 1,6-hexanediamine with perfluorononanoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine follows similar synthetic routes but on a larger scale. Continuous-flow synthesis methods have been developed to improve efficiency and yield. These methods involve the use of microreactors and catalysts to facilitate the reaction under controlled conditions, resulting in higher productivity and purity .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The perfluorononanoyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride is a common reducing agent used in the reduction of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield perfluorononanoyl oxides, while reduction can produce amine derivatives .
Wissenschaftliche Forschungsanwendungen
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine has several scientific research applications:
Materials Science: It is used in the synthesis of advanced materials with unique properties, such as high thermal stability and chemical resistance.
Chemistry: The compound is utilized in various chemical reactions and processes as a reagent or intermediate.
Biology and Medicine:
Wirkmechanismus
The mechanism of action of N,N’-bis(Perfluorononanoyl)1,6-hexanediamine involves its interaction with molecular targets through its functional groups. The perfluorononanoyl groups can form strong interactions with various substrates, enhancing the compound’s effectiveness in different applications. The pathways involved include binding to specific receptors or enzymes, leading to desired biological or chemical effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N,N’-Hexamethylene bis(acetamide): Similar in structure but with acetamide groups instead of perfluorononanoyl groups.
N,N’-Bis(2,2,6,6-tetramethyl-4-piperidinyl)-1,6-hexanediamine: Another hexanediamine derivative with different functional groups.
Uniqueness
N,N’-bis(Perfluorononanoyl)1,6-hexanediamine is unique due to its perfluorononanoyl groups, which impart exceptional chemical resistance and thermal stability. This makes it particularly valuable in applications requiring robust materials and reagents .
Eigenschaften
CAS-Nummer |
174495-83-1 |
|---|---|
Molekularformel |
C24H14F34N2O2 |
Molekulargewicht |
1008.3 g/mol |
IUPAC-Name |
2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluoro-N-[6-(2,2,3,3,4,4,5,5,6,6,7,7,8,8,9,9,9-heptadecafluorononanoylamino)hexyl]nonanamide |
InChI |
InChI=1S/C24H14F34N2O2/c25-9(26,11(29,30)13(33,34)15(37,38)17(41,42)19(45,46)21(49,50)23(53,54)55)7(61)59-5-3-1-2-4-6-60-8(62)10(27,28)12(31,32)14(35,36)16(39,40)18(43,44)20(47,48)22(51,52)24(56,57)58/h1-6H2,(H,59,61)(H,60,62) |
InChI-Schlüssel |
ITKZNLZORZOOLJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(CCCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCNC(=O)C(C(C(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


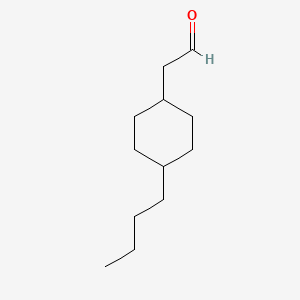
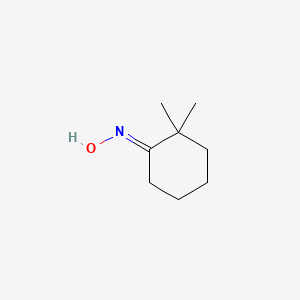
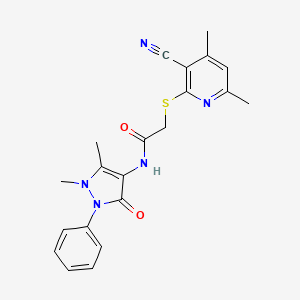
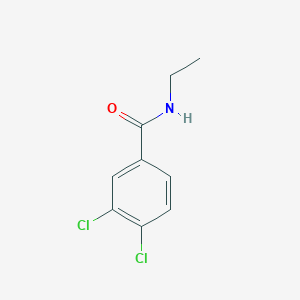

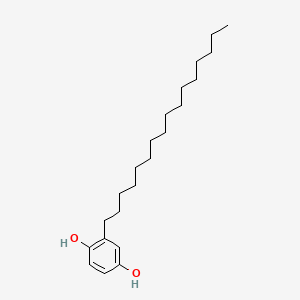
![[Hydroxy(phenyl)-lambda3-iodanyl] benzenesulfonate](/img/structure/B14142843.png)
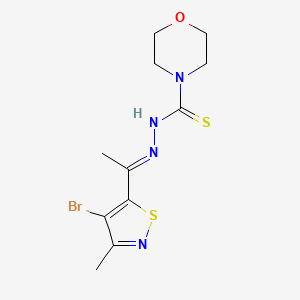
![2-phenyl-3-{4-[(E)-phenyldiazenyl]phenyl}-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B14142849.png)
